This compound can be classified under:
The synthesis of 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multi-step organic reactions. Key methods include:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity during synthesis.
The molecular structure of 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid can be described as follows:
The compound's three-dimensional conformation can influence its biological activity and interactions with target enzymes like PDE4.
Chemical reactions involving this compound primarily focus on its interactions as a PDE4 inhibitor. The following reactions are significant:
The mechanism by which 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid exerts its pharmacological effects involves:
The applications of 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid include:
The pyridazinone heterocyclic system (C₄H₄N₂O) represents a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capacity and planar geometry. This core enables precise interactions with biological targets through two key features:
Pharmacological profiling reveals that pyridazinone derivatives exhibit broad therapeutic activities, as quantified in Table 1. Anti-inflammatory effects often correlate with PDE4 inhibition (IC₅₀ typically 10–100 nM), while cardiotonic activity stems from calcium sensitization mechanisms [2] [6]. The scaffold’s synthetic accessibility enables extensive structure-activity relationship (SAR) exploration – over 3,000 pyridazinone derivatives have been documented in medicinal chemistry literature since 2010 alone [6].
Table 1: Therapeutic Activities of Pyridazinone-Based Pharmaceuticals
Activity Profile | Representative Drug | Clinical Application | Structural Feature |
---|---|---|---|
PDE4 Inhibition | Minaprine | Antidepressant | 3-Aminopyridazinone [6] |
Cardiotonic | Levosimendan | Heart failure | 5-Hydrazinyl substitution [6] |
Anti-inflammatory | Azanrinone | COPD treatment | 4-Aryl substitution [2] |
Anticancer | Indolidan | Solid tumors | 1-Alkylacetate chain [6] |
The strategic incorporation of the 4-methoxyphenyl group at the pyridazinone 3-position significantly enhances binding affinity to phosphodiesterase enzymes. This moiety contributes through:
The propanoic acid chain at N1 demonstrates critical advantages over shorter acetic acid analogues:
Conformational Flexibility: - Acetic acid derivative: Torsion angle restriction (θ = 60° ± 5°) - Propanoic acid: Adaptive torsion (θ = 45–120°) enables optimal salt bridge formation
Crystallographic studies confirm that the α-methyl group:
Table 2: Comparative Target Affinity of Pyridazinone Substituents
C3 Substituent | N1 Substituent | PDE4 IC₅₀ (nM) | Relative Bioavailability |
---|---|---|---|
4-Methoxyphenyl | Acetic acid | 58 ± 4 | 1.0× |
Phenyl | Propanoic acid | 142 ± 11 | 1.8× |
4-Methoxyphenyl | Propanoic acid | 19 ± 2 | 2.3× |
3,4-Dimethoxyphenyl | Acetic acid | 63 ± 5 | 0.7× |
Data derived from patent EP2394998A1 structural analogs [2]
Phosphodiesterase-4 (PDE4) inhibition represents a key mechanism for inflammatory disease management, with pyridazinone derivatives emerging as second-generation modulators. The therapeutic evolution progressed through three phases:
The compound 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid exemplifies modern design principles addressing historical limitations. Its 4-methoxyphenyl group enhances cell permeability (logP = 2.1 ± 0.3) while the propanoic acid chain enables ionic binding to Arg516 in PDE4’s catalytic domain – a feature absent in early inhibitors [2] [5]. Current research focuses on isoform selectivity, with molecular modeling predicting 15-fold preference for PDE4D over 4B due to steric complementarity in the M-loop region [2].
Table 3: Historical Development of PDE4-Targeted Pyridazinone Therapeutics
Year | Development Milestone | Clinical Impact |
---|---|---|
1993 | First pyridazinone PDE4 inhibitor (Piclamilast) | Demonstrated efficacy in asthma trials (Phase II) but discontinued due to nausea [2] |
2008 | Levosimendan structural optimization | Cardiotonic application approved in 35 countries [6] |
2011 | 3-Biphenyl derivatives (Patent EP2394998A1) | Achieved 200-fold PDE4 selectivity over PDE3 [2] |
2019 | Polymorphic form optimization | Improved oral absorption by 40% through crystal engineering [6] |
2024 | Methoxy-propanoic acid derivatives | Preclinical candidates showing 3-fold improved lung distribution [5] |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7